5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylic acid
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Overview
Description
5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a carboxylic acid group and an amino group attached to a chlorophenyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as furfural or furfuryl alcohol.
Introduction of the carboxylic acid group: The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the chlorophenyl moiety: The chlorophenyl group can be introduced through nucleophilic substitution reactions using chlorobenzene derivatives.
Formation of the amino group: The amino group can be introduced through reductive amination reactions using appropriate amines and reducing agents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(3-aminophenyl)furan-2-carboxylic acid: Similar structure but with an amino group instead of a chlorophenyl group.
5-(3-hydroxyphenyl)furan-2-carboxylic acid: Similar structure but with a hydroxy group instead of a chlorophenyl group.
5-(3-methylphenyl)furan-2-carboxylic acid: Similar structure but with a methyl group instead of a chlorophenyl group.
Uniqueness
The presence of the chlorophenyl group in 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylic acid imparts unique chemical and biological properties to the compound. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-[(3-chloroanilino)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-8-2-1-3-9(6-8)14-7-10-4-5-11(17-10)12(15)16/h1-6,14H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINPVHARHAPVRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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